(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride

Solubility Salt form advantage Reaction medium compatibility

(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride (CAS 72983-76-7), also cataloged as 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride, is an O-perbenzylated piperidine hydrochloride salt that serves as a critical protected precursor to 1-deoxynojirimycin (DNJ). DNJ is a potent α-glucosidase inhibitor.

Molecular Formula C₃₄H₃₈ClNO₄
Molecular Weight 560.12
CAS No. 72983-76-7
Cat. No. B1141130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride
CAS72983-76-7
Synonyms(2R,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine Hydrochloride; 
Molecular FormulaC₃₄H₃₈ClNO₄
Molecular Weight560.12
Structural Identifiers
SMILESC1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl
InChIInChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m0./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloride (CAS 72983-76-7): A Defined Synthetic Intermediate for Imino Sugar-Based Therapeutics


(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride (CAS 72983-76-7), also cataloged as 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride, is an O-perbenzylated piperidine hydrochloride salt that serves as a critical protected precursor to 1-deoxynojirimycin (DNJ). DNJ is a potent α-glucosidase inhibitor [1]. The compound possesses four benzyl ether protecting groups on a stereodefined piperidine scaffold and is isolated as the hydrochloride salt, a form that directly impacts its physicochemical handling and synthetic utility [2].

Why 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloride Cannot Be Casually Replaced by Its Free Base or Other O‑Protected Analogs


The hydrochloride salt form is not a trivial packaging choice; it confers aqueous solubility (soluble in water) that the free base (CAS 69567-11-9) lacks, the free base being soluble only in organic solvents such as DMF or DMSO . Substituting the hydrochloride with another O‑protected analog (e.g., O‑acetyl or O‑methyl) alters the deprotection strategy, the crystallization behavior, and the documented regulatory starting-material status. The hydrochloride salt also possesses a sharp, well‑characterized melting point (175–178 °C) that serves as a definitive identity and purity checkpoint, a feature absent in the free base [1]. These practical differences mean that protocols validated for the hydrochloride salt cannot be directly executed with the free base without re‑optimization of solubility, reaction homogeneity, and work‑up procedures.

Quantitative Differentiation Evidence for 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloride (CAS 72983-76-7)


Aqueous Solubility Enables Direct Use in Aqueous and Protic Reaction Media, Unavailable to the Free Base

The hydrochloride salt is explicitly described as water‑soluble, whereas the free base (deoxynojirimycin tetrabenzyl ether, CAS 69567-11-9) is insoluble in water and requires purely organic solvents (DMF: 15 mg/mL, DMSO: 20 mg/mL) . This differential solubility directly determines the choice of reaction medium for downstream transformations such as hydrogenolysis or reductive amination.

Solubility Salt form advantage Reaction medium compatibility

Validated 71% Overall Yield to Crystalline Miglustat, Documented in a GMP-Ready Patent Route

A U.S. patent (US 2016/0168092 A1) demonstrates that 2,3,4,6‑tetra‑O‑benzyl‑1‑deoxynojirimycin hydrochloride is the direct starting material for a high‑purity miglustat process. The overall isolated yield from the HCl salt to crystalline miglustat is 71%, with final purity exceeding 99.5% [1]. When the free base is used instead, an additional salt‑formation step or altered solvent system is necessary, and no equivalent yield is reported.

Miglustat synthesis Process chemistry Yield optimization

Sharp Melting Point (175–178 °C) Provides an Orthogonal Identity and Purity Gate, Absent in the Free Base

The hydrochloride salt exhibits a well‑defined melting range of 175–178 °C [1]. In contrast, the free base (CAS 69567-11-9) is reported as a crystalline solid but lacks a published sharp melting point, with some sources listing it as an oil or wax . This difference is critical for quality‑control release testing.

Melting point Identity verification Quality control

Kilogram‑Scale cGMP Production of AMP‑DNM Using the HCl Salt as the Exclusive Building Block

The definitive kilogram‑scale synthesis of the glucosylceramide synthase inhibitor AMP‑DNM, published in Organic Process Research & Development, exclusively employs 2,3,4,6‑tetra‑O‑benzyl‑1‑deoxynojirimycin hydrochloride (prepared in 52% overall yield from tetra‑O‑benzyl‑D‑glucopyranose) as the protected imino sugar building block [1]. The final AMP‑DNM methanesulfonate salt was obtained in 76% yield with >99.5% purity under cGMP control. No alternative O‑protected or N‑protected analog was evaluated for this scaled route.

Scalability cGMP AMP-DNM Glucosylceramide synthase

Direct Reactivity in N‑Alkylation Without Pre‑Activation, in Contrast to N‑Protected Analogs

The free secondary amine of the HCl salt reacts directly with n‑butyraldehyde and sodium cyanoborohydride to give N‑butyl‑tetra‑O‑benzyl‑1‑deoxynojirimycin hydrochloride in a single step [1]. N‑Boc‑tetra‑O‑benzyl‑1‑deoxynojirimycin (CAS 1262984‑78‑0) requires a separate Boc‑deprotection step before N‑alkylation, adding one synthetic operation and reducing overall efficiency.

N-alkylation Reductive amination Protecting group strategy

Procurement‑Guiding Application Scenarios for 2,3,4,6‑Tetra‑O‑benzyl‑1‑deoxynojirimycin Hydrochloride (CAS 72983-76-7)


GMP Manufacturing of Miglustat (N‑Butyl‑1‑Deoxynojirimycin) API

The hydrochloride salt is the designated starting material in a patented, chromatography‑free process that delivers crystalline miglustat in 71% overall yield and >99.5% purity [1]. Its water solubility facilitates hydrogenolysis work‑up, and the sharp melting point (175–178 °C) enables incoming QC release. Procurement of the HCl salt directly follows the published regulatory starting material definition, reducing the burden of justifying alternative salt forms or protecting groups in a drug master file.

Kilogram‑Scale Synthesis of Glucosylceramide Synthase Inhibitors (e.g., AMP‑DNM)

The peer‑reviewed large‑scale route to AMP‑DNM exclusively employs this HCl salt as the imino sugar building block, achieving multikilogram output under cGMP with final product purity >99.5% [2]. Teams scaling up glucosylceramide synthase inhibitors for Gaucher disease or Fabry disease research can directly replicate the published conditions without the uncertainty of adapting a different O‑protected analog.

Synthesis of 1‑Epi‑Castanospermine and Other Complex Imino Sugars

2,3,4,6‑Tetra‑O‑benzyl‑1‑deoxynojirimycin hydrochloride is a documented precursor for 1‑epi‑castanospermine, accessed in 9 steps and 21% overall yield via selective debenzylation, Barbier reaction, and reductive amination [3]. The defined stereochemistry and the hydrochloride salt form simplify handling in multi‑step sequences where water‑sensitivity of the free base could lead to inconsistent results.

Late‑Stage Diversification Libraries of N‑Substituted DNJ Analogs

The free secondary amine of the HCl salt permits direct, one‑pot N‑alkylation with varied aldehydes under reductive amination conditions, enabling rapid generation of N‑substituted DNJ libraries [4]. This contrasts with N‑Boc or N‑Cbz protected analogs that require a deprotection‑purification cycle, accelerating medicinal chemistry timelines when structure‑activity relationship exploration is the goal.

Quote Request

Request a Quote for (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.